Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, 2,3,4,5,6-pentafluorobenzyl ester, trans-(+-)-
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Overview
Description
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, 2,3,4,5,6-pentafluorobenzyl ester, trans-(±)- is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of a cyclopropane ring, a carboxylic acid group, and a pentafluorobenzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, 2,3,4,5,6-pentafluorobenzyl ester, trans-(±)- typically involves multiple steps. One common method includes the cyclopropanation of an appropriate precursor, followed by esterification with pentafluorobenzyl alcohol. The reaction conditions often require the use of strong acids or bases as catalysts, and the process may involve heating under reflux to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, 2,3,4,5,6-pentafluorobenzyl ester, trans-(±)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pentafluorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and may involve inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropanecarboxylic acid derivatives, while reduction can produce cyclopropanol derivatives.
Scientific Research Applications
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, 2,3,4,5,6-pentafluorobenzyl ester, trans-(±)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, 2,3,4,5,6-pentafluorobenzyl ester, trans-(±)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2,2-dichlorovinyl)-2,2-dimethyl-(1-cyclopropane)carboxylate
- Esters of 2,2-dimethyl-cyclopropane-carboxylic acid
Uniqueness
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, 2,3,4,5,6-pentafluorobenzyl ester, trans-(±)- stands out due to its pentafluorobenzyl ester group, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity.
Properties
CAS No. |
4992-39-6 |
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Molecular Formula |
C17H17F5O2 |
Molecular Weight |
348.31 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H17F5O2/c1-7(2)5-9-10(17(9,3)4)16(23)24-6-8-11(18)13(20)15(22)14(21)12(8)19/h5,9-10H,6H2,1-4H3/t9-,10+/m1/s1 |
InChI Key |
CWWIXCNTBBFPHX-ZJUUUORDSA-N |
Isomeric SMILES |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)F)F)F)C |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)F)F)F)C |
Origin of Product |
United States |
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